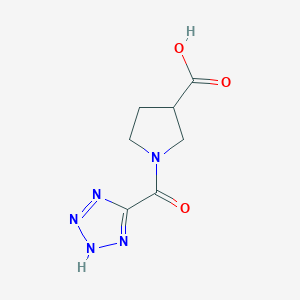
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O2S and its molecular weight is 285.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis
A study by Kim et al. (2004) focused on the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, including compounds related to the chemical structure of interest. These compounds were evaluated for their hypoglycemic and hypolipidemic activities, showcasing potential therapeutic benefits in diabetes and lipid disorders (Kim et al., 2004).
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, demonstrating antibacterial activity. This research highlights the compound's potential in developing new antibacterial agents, especially those bearing pyridine or piperazine moieties (Mohanty et al., 2015).
Photophysical Behavior
Garre et al. (2019) explored the photophysical properties of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These complexes showed strong UV-Vis absorptions and high fluorescence quantum yields, indicating potential for bioorthogonal chemistry applications (Garre et al., 2019).
Antihyperglycemic and Antidiabetic Potential
Gutiérrez-Hernández et al. (2019) discussed the synthesis and antihyperglycemic effects of benzimidazole-thiazolidinedione hybrids. These compounds were shown to increase mRNA expression of PPARγ and GLUT-4, key targets in diabetes treatment, highlighting their potential as antidiabetic agents (Gutiérrez-Hernández et al., 2019).
Antifungal Activity
Levshin et al. (2022) synthesized derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) and tested them for antifungal activity. Some compounds exhibited significant antifungal effects, suggesting a novel mechanism of action and potential as first-in-class antifungal drugs (Levshin et al., 2022).
Antimicrobial Evaluation
Prakash et al. (2011) developed 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and evaluated their antibacterial and antifungal activities. The compounds showed good activity against gram-positive bacteria and excellent antifungal activity, indicating potential as antimicrobial agents (Prakash et al., 2011).
Heterocyclic Synthesis
Ibrahim et al. (2011) investigated the condensation of 3-formylchromone with thiazolidine-2,4-dione, leading to derivatives with potential antimicrobial activities. This research contributes to the understanding of heterocyclic chemistry and the development of bioactive compounds (Ibrahim et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves the condensation of 2-aminoethanethiol with pyridine-3-carbaldehyde, followed by cyclization with maleic anhydride to form the thiazolidine ring. The resulting compound is then hydrolyzed and reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-aminoethanethiol", "pyridine-3-carbaldehyde", "maleic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminoethanethiol with pyridine-3-carbaldehyde in ethanol to form (E)-2-(pyridin-3-ylmethylideneamino)ethanethiol", "Step 2: Cyclization of (E)-2-(pyridin-3-ylmethylideneamino)ethanethiol with maleic anhydride in acetic anhydride to form (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione", "Step 3: Hydrolysis of (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione in water to form (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride", "Step 4: Reaction of (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione with hydrochloric acid to form the final product, (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride" ] } | |
CAS-Nummer |
478792-15-3 |
Molekularformel |
C11H12ClN3O2S |
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H11N3O2S.ClH/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8;/h1-2,4,6-7H,3,5,12H2;1H |
InChI-Schlüssel |
PSELVXCSPNCSNA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)

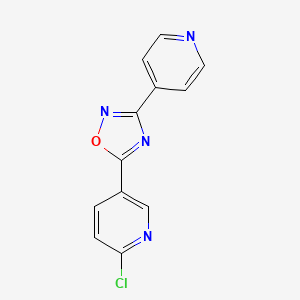
![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)
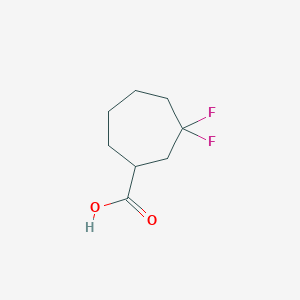

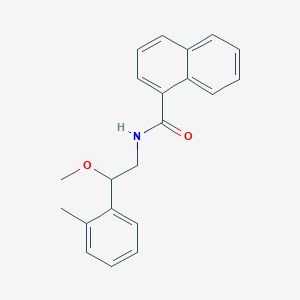
![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)
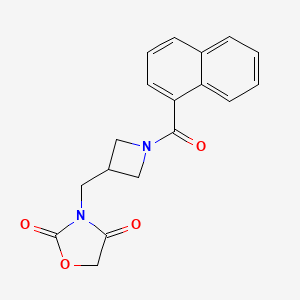
![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2965956.png)
